Home > Products > Screening Compounds P63994 > 3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide
3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide -

3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide

Catalog Number: EVT-5017505
CAS Number:
Molecular Formula: C25H26FN3O2
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound is a novel hydrate and polymorph, investigated for its use as a pharmaceutical agent. Specific therapeutic applications were not detailed in the provided abstracts, but the research focused on its pharmaceutical properties. [, ]
  • Relevance: This compound shares the core structure of a N-(1-alkyl-4-piperidinyl)benzamide with 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide. Both molecules feature a benzamide moiety directly linked to a substituted piperidine ring at the nitrogen atom. The variations lie in the substitutions on the benzamide ring and the piperidine nitrogen. [, ]

CHMFL-ABL/KIT-155 (4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide)

  • Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor. It exhibits strong antiproliferative activity against specific cancer cell lines by blocking BCR-ABL/c-KIT signaling pathways, inducing apoptosis, and arresting the cell cycle. Its distinct hinge-binding mode makes it a valuable pharmacophore for developing structurally diverse type II kinase inhibitors. []
  • Relevance: CHMFL-ABL/KIT-155 shares structural similarities with 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide. Both compounds belong to the benzamide class and feature a substituted piperidine ring linked to the benzamide moiety through an oxygen atom at the 4-position of the piperidine. The variations are in the substitutions on the benzamide ring, the presence of a piperazine group in CHMFL-ABL/KIT-155, and the specific substituent on the piperidine nitrogen. []
  • Compound Description: CHMFL-KIT-110 is a potent and selective type II c-KIT kinase inhibitor with potential for treating gastrointestinal stromal tumors (GISTs). It demonstrates high selectivity for c-KIT, effectively inhibiting GIST cell proliferation and inducing apoptosis. Its favorable pharmacokinetic profile, including oral bioavailability, makes it a promising drug candidate. []
  • Relevance: CHMFL-KIT-110 and 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide are structurally related. Both compounds are benzamides and possess a substituted piperidine ring connected to the benzamide moiety through an oxygen atom at the 4-position of the piperidine. They differ in the specific substituents on the benzamide ring, the absence of a 3-pyridinylmethyl group in CHMFL-KIT-110, and the specific substituent on the piperidine nitrogen. []

DPI-221 [4-(((−)-S)-α-((2S,5R)-2,5-Dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl)-N,N-diethylbenzamide]

  • Compound Description: DPI-221 is a novel nonpeptide κ-opioid receptor agonist. It displays high selectivity for κ-opioid receptors and shows agonist activity in the mouse isolated vas deferens by inhibiting electrically induced contractions. Its potential use in modulating bladder activity is being investigated. [, ]
  • Relevance: This compound shares the benzamide core and a 3-fluorobenzyl substituent with 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide. While the core structures align, the linkage and additional groups differ. DPI-221 has a more complex structure with a piperazine ring connected to a benzyl group, which then links to the benzamide moiety. [, ]

N-(2-{4-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

  • Compound Description: This compound, isolated from Swinglea glutinosa, is a N-phenylethyl-benzamide derivative. While it showed weak cytotoxicity against cancer cell lines, its structural similarity to other active compounds makes it of interest for further investigation. []
  • Relevance: This compound shares the N-phenylethyl-benzamide core with 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide. Both have a benzamide group linked to a phenylethyl moiety through the nitrogen. The difference lies in the substitutions on the phenylethyl group. This compound has a complex substituent incorporating an ether linkage and a diene, whereas the main compound features a piperidinyl-oxy group and a pyridinylmethyl group. []

N-(2-{4-[(3,7-dimethyl-4-acethyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

  • Compound Description: This compound, also a N-phenylethyl-benzamide derivative from Swinglea glutinosa, demonstrated only weak cytotoxicity against the cancer cell lines tested. Its structural similarity to other compounds in this group with potential bioactivity warrants further exploration. []
  • Relevance: Similar to the previous compound, this N-phenylethyl-benzamide derivative shares the core structure with 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide. The difference lies in the substituent on the phenylethyl group. This compound has an acetyl group incorporated into the complex substituent at the 4-position of the phenylethyl group, unlike the piperidinyl-oxy and pyridinylmethyl groups in the main compound. []

4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (LY-334370)

  • Compound Description: LY-334370 is a selective agonist of the 5-HT1F receptor. Researchers utilized this compound to develop divalent molecules with modulated affinity and selectivity for 5-HT1 receptor subtypes, particularly for the 5-HT1D receptor. []
  • Relevance: While not directly sharing the same core structure, LY-334370 possesses a key structural element found in 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide: a 4-piperidinyl benzamide moiety. This shared fragment suggests a possible starting point for exploring structure-activity relationships and potential for interaction with similar biological targets. []

4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenza-mide

  • Compound Description: This radioiodinated benzamide derivative exhibits high affinity and selectivity for 5-HT2 receptors. It shows promising results as a potential tracer for γ-emission tomography due to its preferential retention in brain regions rich in 5-HT2 receptors. []
  • Relevance: Both this compound and 3-{[1-(3-Fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide belong to the benzamide class and feature a substituted piperidine ring directly linked to the benzamide moiety at the nitrogen atom. They share the presence of a fluoro-substituted aromatic ring, although in different positions. The significant variation lies in the substituents on the benzamide ring, the linker between the piperidine and the fluoro-substituted aromatic ring, and the substituent on the piperidine nitrogen. []

Properties

Product Name

3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxy-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C25H26FN3O2

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C25H26FN3O2/c26-22-7-1-4-19(14-22)18-29-12-9-23(10-13-29)31-24-8-2-6-21(15-24)25(30)28-17-20-5-3-11-27-16-20/h1-8,11,14-16,23H,9-10,12-13,17-18H2,(H,28,30)

InChI Key

NKNWQTOYMIZREU-UHFFFAOYSA-N

SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3)CC4=CC(=CC=C4)F

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3)CC4=CC(=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.